(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrazine derivative as the starting material, which undergoes a series of reactions including amination, methylation, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The pyrazine ring can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyridin-2-yl)ethyl)propanamide: Similar structure but with a pyridine ring instead of pyrazine.
(S)-2-Amino-N-methyl-N-(2-oxo-2-(quinolin-2-yl)ethyl)propanamide: Contains a quinoline ring, offering different biological properties.
Uniqueness
(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is unique due to its specific pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H14N4O2 |
---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-amino-N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide |
InChI |
InChI=1S/C10H14N4O2/c1-7(11)10(16)14(2)6-9(15)8-5-12-3-4-13-8/h3-5,7H,6,11H2,1-2H3 |
InChI-Schlüssel |
CNJVQECYCAYTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)CC(=O)C1=NC=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.